molecular formula C17H18ClN3O B4153891 2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4153891
M. Wt: 315.8 g/mol
InChI Key: SBFDFQBQLRWPFZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced to the oxazole ring.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions and minimize side reactions.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms of the original compound with altered functional groups.

    Substitution: Results in new compounds where the chlorine atom is replaced by other substituents.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Cellular pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-5-(3,5-dimethyl-1-piperidinyl)-1,3-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    2-(3-chlorophenyl)-5-(3,5-dimethyl-1-piperidinyl)-1,3-oxazole-4-methanol: Contains a methanol group instead of a carbonitrile group.

Uniqueness

2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its carbonitrile group, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-11-6-12(2)10-21(9-11)17-15(8-19)20-16(22-17)13-4-3-5-14(18)7-13/h3-5,7,11-12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFDFQBQLRWPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
2-(3-Chlorophenyl)-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

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